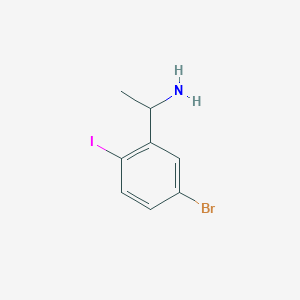
HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN is a chemically modified form of alpha-cyclodextrin, where six hydroxyl groups are replaced with dimethyl-tert-butylsilyl groups. This modification enhances the compound’s solubility and stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN typically involves the reaction of alpha-cyclodextrin with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN can undergo various chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the silyl groups provide some steric hindrance.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclodextrins, while oxidation and reduction reactions can modify the silyl groups or the cyclodextrin core.
Scientific Research Applications
HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry and for the stabilization of reactive intermediates.
Biology: Employed in the study of enzyme-substrate interactions and as a molecular chaperone.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its solubilizing properties.
Mechanism of Action
The mechanism by which HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN exerts its effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate guest molecules, enhancing their solubility and stability. This property is exploited in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Similar Compounds
- HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-BETA-CYCLODEXTRIN
- HEPTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN
Uniqueness
HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN is unique due to its specific modification of alpha-cyclodextrin, which provides distinct solubility and stability properties compared to its beta and gamma counterparts. This makes it particularly suitable for applications requiring smaller cavity sizes and higher solubility.
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H144O30Si6/c1-67(2,3)103(19,20)85-31-37-55-43(73)49(79)61(91-37)98-56-38(32-86-104(21,22)68(4,5)6)93-63(51(81)45(56)75)100-58-40(34-88-106(25,26)70(10,11)12)95-65(53(83)47(58)77)102-60-42(36-90-108(29,30)72(16,17)18)96-66(54(84)48(60)78)101-59-41(35-89-107(27,28)71(13,14)15)94-64(52(82)46(59)76)99-57-39(33-87-105(23,24)69(7,8)9)92-62(97-55)50(80)44(57)74/h37-66,73-84H,31-36H2,1-30H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIWHMXDHHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H144O30Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1658.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)





![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)

